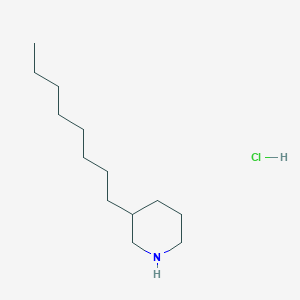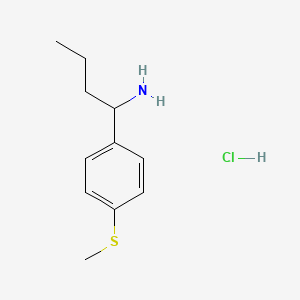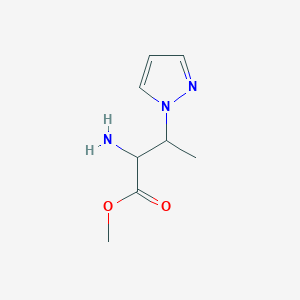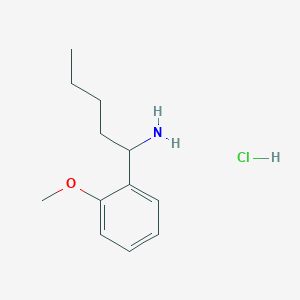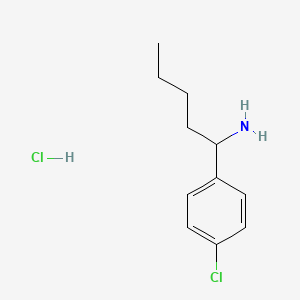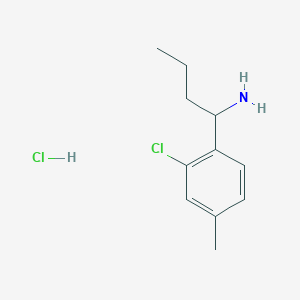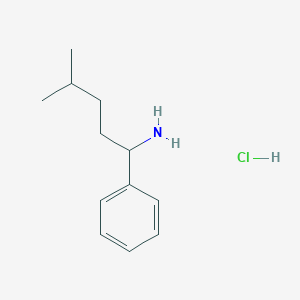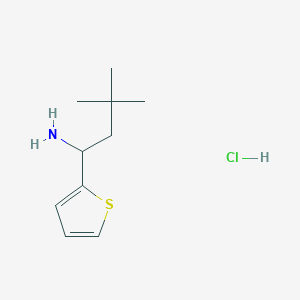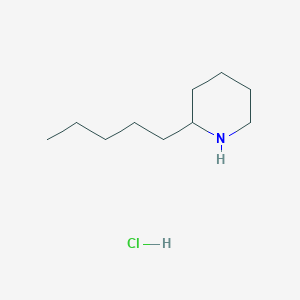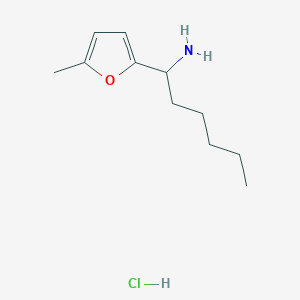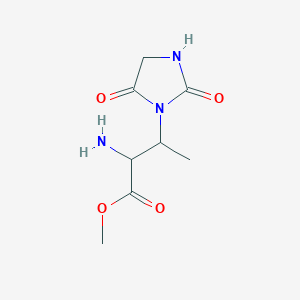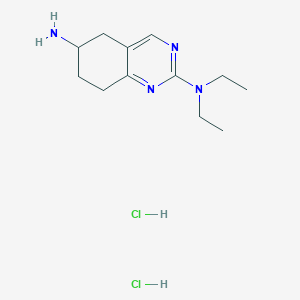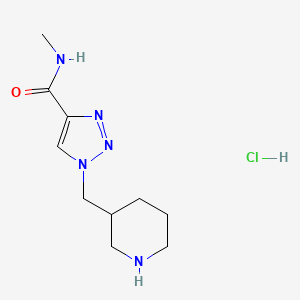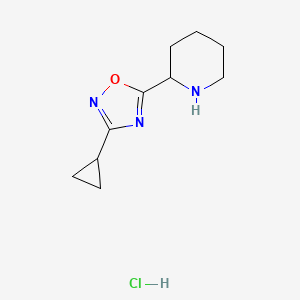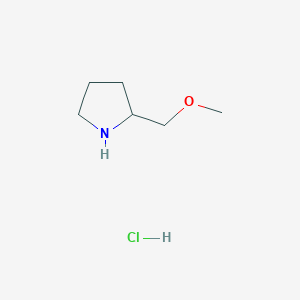
2-(Methoxymethyl)pyrrolidine hydrochloride
Übersicht
Beschreibung
“2-(Methoxymethyl)pyrrolidine hydrochloride” is a chemical compound used for N-alkkylation . It may be used to prepare planar chiral 2-phospha ferrocenophanes and as an organocatalyst in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde to form the corresponding polyol .
Synthesis Analysis
The synthesis of “2-(Methoxymethyl)pyrrolidine hydrochloride” involves the use of pyrrolidine, a five-membered nitrogen-containing ring . It may also be used as an organocatalyst in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde to form the corresponding polyol .Molecular Structure Analysis
The molecular structure of “2-(Methoxymethyl)pyrrolidine hydrochloride” is represented by the linear formula C6H14ClNO . The InChI code for this compound is 1S/C6H13NO.ClH/c1-8-5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Methoxymethyl)pyrrolidine hydrochloride” include a molecular weight of 151.64 . The compound is represented by the linear formula C6H14ClNO .Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
Ring Contraction in Chemical Synthesis : 3-Methoxypiperidines can be converted into 2-(bromomethyl)pyrrolidines by reacting with boron(III) bromide. This reaction involves a rare conversion of piperidines to pyrrolidines, demonstrating the utility of 2-(methoxymethyl)pyrrolidine hydrochloride in complex organic synthesis (Tehrani et al., 2000).
Asymmetric Alkylation and Chiral Auxiliaries : trans-2,5-Bis(methoxymethyl)pyrrolidines are excellent chiral auxiliaries for asymmetric alkylation, showing high chemical yield and stereoselectivity. This highlights its role in the creation of stereospecific compounds, crucial for pharmaceuticals and fine chemicals (Yasuhiro Kawanami et al., 1984).
Organometallic Chemistry and Coordination Compounds
- Formation of Novel Polymeric Structures : (S)-2-(methoxymethyl)pyrrolidine reacts with 1-chloro-3,5-dimethyldihydroborinines to form novel lithium salt possessing a unique polymeric structure. This underscores its potential in creating new materials with specific structural properties (Zheng and Herberich, 2001).
Catalysis and Synthetic Methodology
Synthesis of Optically Active Derivatives : Optically active 2,5-disubstituted pyrrolidines can be synthesized from 2-(methoxymethyl)pyrrolidine, which is pivotal in creating compounds with specific optical properties for research in chirality and stereochemistry (Yamamoto et al., 1993).
Enantioselective Fluorodehydroxylation Reactions : (S)-2-(Methoxymethyl)pyrrolidin-1-ylsulphur trifluoride, derived from 2-(methoxymethyl)pyrrolidine, demonstrates effective enantioselective fluorodehydroxylating properties. This is significant in selective chemical transformations and in understanding reaction mechanisms involving fluorinated compounds (Hann and Sampson, 1989).
Pharmaceutical Research and Drug Development
Synthesis of Anti-inflammatory Agents : Its derivatives have been synthesized and evaluated as potential anti-inflammatory agents, demonstrating dual inhibitory activity against prostaglandin and leukotriene synthesis. This indicates its utility in the development of new therapeutic agents (Ikuta et al., 1987).
Anticancer Activity Research : Derivatives of 2-(methoxymethyl)pyrrolidine hydrochloride have shown marked antiproliferative effects on certain types of cancer cells, highlighting its potential in cancer research and drug discovery (Naik et al., 1987).
Safety And Hazards
The safety data sheet for “2-(Methoxymethyl)pyrrolidine hydrochloride” advises against ingestion and inhalation. It recommends wearing personal protective equipment/face protection and avoiding contact with eyes, skin, or clothing. It should be used only outdoors or in a well-ventilated area, away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
2-(methoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMPYFZNWHQZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)pyrrolidine hydrochloride | |
CAS RN |
1376123-33-9 | |
| Record name | 2-(methoxymethyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



